molecular formula C8H18ClNO2S B1357158 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 247109-25-7

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B1357158
CAS RN: 247109-25-7
M. Wt: 227.75 g/mol
InChI Key: ZDLVGFBKARGQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2S . It’s a product offered by several chemical suppliers for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.76 g/mol . Its boiling point is 373.4°C at 760 mmHg . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.

Scientific Research Applications

Pharmacological Research Tools

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a pharmacological research tool and a possible drug lead. This discovery was made through a functional cell-based screen and is significant for its selectivity and drug-like properties (Croston et al., 2002).

Preparation in Chemical Synthesis

Optimal conditions for preparing highly reactive derivatives of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide have been established, with applications in [4+2] cycloaddition reactions. This includes interactions with dienophiles like DMAD and C60, leading to efficient formation of cycloadducts (Markoulides et al., 2012).

Catalytic Applications

Research indicates that chromium complexes can catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide derivatives. This process occurs at ambient temperature and pressure, highlighting its utility in green chemistry applications (Castro‐Osma et al., 2016).

Molecular Switch Development

A system involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide has been developed to create a switchable organic system. This system can be manipulated using both pH and redox chemistry, offering a new avenue for developing sophisticated molecular switches (Richmond et al., 2008).

Organic Synthesis and Biological Activity

Tetrahydrothiophene-based compounds, including those involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide, are significant due to their presence in natural and non-natural products with a variety of biological activities. They have been employed in various chemical transformations and as templates in asymmetric syntheses (Benetti et al., 2012).

Mechanism of Action

As this compound is primarily used for research purposes, its mechanism of action may not be fully understood or may vary depending on the context of the research .

properties

IUPAC Name

N-(2-methylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-7(2)5-9-8-3-4-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLVGFBKARGQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583259
Record name 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

247109-25-7
Record name 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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